molecular formula C7H13Cl2N3 B1439978 N4,N4-Dimethylpyridine-3,4-diamine dihydrochloride CAS No. 1211495-74-7

N4,N4-Dimethylpyridine-3,4-diamine dihydrochloride

Cat. No. B1439978
CAS RN: 1211495-74-7
M. Wt: 210.1 g/mol
InChI Key: VCZNNECIZMUVFR-UHFFFAOYSA-N
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Description

“N4,N4-Dimethylpyridine-3,4-diamine dihydrochloride” is a chemical compound with the CAS Number: 1211495-74-7 . It has a molecular formula of C7H11N3.2ClH .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H11N3/c1-10(2)7-3-4-9-5-6(7)8/h3-5H,8H2,1-2H3 .


Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 89-90°C . It has a molecular weight of 137.18 .

Scientific Research Applications

Regioselectivity in Radical Bromination

Research by Thapa et al. (2014) explored the regioselectivity of free radical bromination in unsymmetrical dimethylated pyridines, which could inform on the reactivity and potential modifications of N4,N4-Dimethylpyridine-3,4-diamine dihydrochloride in synthetic applications. Their findings suggest that nitrogen in the ring induces deactivation through inductive effects, influencing bromination positions (Thapa, Brown, Balestri, & Taylor, 2014).

Nitrosamines in Water Technology

Nawrocki and Andrzejewski (2011) reviewed the occurrence of nitrosamines, like N-nitrosodimethylamine (NDMA), in water technology, which shares structural motifs with N4,N4-Dimethylpyridine-3,4-diamine dihydrochloride. This work discusses the formation mechanisms and removal strategies for nitrosamines in water systems, relevant for environmental applications of related compounds (Nawrocki & Andrzejewski, 2011).

Synthesis and Applications of 1,4-Dihydropyridines

Sohal (2021) focused on 1,4-dihydropyridines, highlighting synthetic strategies and biological applications. Given the structural similarity, insights from this review could be applied to the synthesis and potential biological relevance of N4,N4-Dimethylpyridine-3,4-diamine dihydrochloride (Sohal, 2021).

Kinetics and Mechanism of NDMA Formation and Destruction

Sharma (2012) reviewed the kinetics and mechanisms of NDMA formation and destruction in water, providing a chemical perspective that could inform environmental and health impacts of similar compounds, including their formation pathways and degradation mechanisms (Sharma, 2012).

Photocatalytic Performance Enhancement

Ai et al. (2021) discussed the combination of graphitic carbon nitride and carbon dots for enhanced photocatalytic performance. This research area might offer insights into the potential use of N4,N4-Dimethylpyridine-3,4-diamine dihydrochloride in the development of new materials for environmental remediation or energy applications (Ai, Shi, Yang, Zhang, Zhang, & Lu, 2021).

Safety and Hazards

The compound has been classified with the signal word “Danger” and has hazard statements H302, H314, and H335 . Precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

4-N,4-N-dimethylpyridine-3,4-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.2ClH/c1-10(2)7-3-4-9-5-6(7)8;;/h3-5H,8H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCZNNECIZMUVFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=NC=C1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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